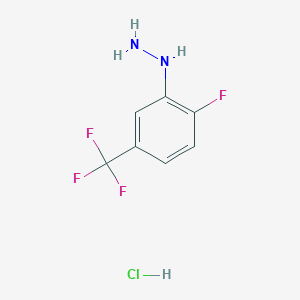

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOCTQRDIMYXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

This guide provides a detailed protocol and mechanistic rationale for the synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, a critical building block in modern medicinal chemistry. This molecule serves as a key precursor in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.[1][2][3][4] The protocol herein is designed for researchers and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical transformations.

Strategic Overview: From Aniline to Hydrazine

The synthesis of arylhydrazines from their corresponding anilines is a classic and robust transformation in organic chemistry.[5] The most common and reliable route involves a two-step process:

-

Diazotization: The primary aromatic amine, 2-Fluoro-5-(trifluoromethyl)aniline, is converted into a highly reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6][7]

-

Reduction: The resulting diazonium salt is then immediately reduced to the corresponding hydrazine. While several reducing agents can be employed, such as sodium sulfite or zinc dust, tin(II) chloride (SnCl₂) in concentrated HCl is a widely used and effective choice for this transformation, providing good yields and a clean reaction profile.[5][8][9]

The final product is isolated as a hydrochloride salt, which enhances its stability and simplifies handling compared to the free base form.

Mechanistic Pathway: Diazotization

The diazotization reaction begins with the protonation of sodium nitrite by hydrochloric acid to form nitrous acid (HNO₂). Further protonation and subsequent loss of water generate the highly electrophilic nitrosonium ion (NO⁺).[6] The nucleophilic primary amine then attacks the nitrosonium ion, initiating a cascade of proton transfers and dehydrations that ultimately yield the stable aryl diazonium salt. Precise temperature control is paramount during this step, as diazonium salts are prone to decomposition at higher temperatures, leading to unwanted side products like phenols.[8]

Mechanistic Pathway: Reduction with Tin(II) Chloride

Tin(II) chloride (stannous chloride) is an effective single-electron reducing agent. In the acidic medium, Sn²⁺ donates electrons to the terminal nitrogen of the diazonium salt. This initiates the reduction process, which, after subsequent protonation steps and further reduction, cleaves the nitrogen-nitrogen triple bond and forms the hydrazine moiety. The tin is oxidized from Sn(II) to Sn(IV) in the process.[9][10][11]

Detailed Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Key Properties |

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | 179.11 g/mol | Starting material; toxic.[12][] |

| Concentrated Hydrochloric Acid (~37%) | 7647-01-0 | 36.46 g/mol | Corrosive acid and solvent. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | Oxidizer, toxic.[14][15] |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 g/mol | Reducing agent, corrosive. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | Solvent. |

Required Equipment

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnels (x2)

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

Part A: Diazotization

-

In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (e.g., 150 mL).

-

Cool the acid to 0 °C using an ice-salt bath.

-

Slowly add 2-Fluoro-5-(trifluoromethyl)aniline (e.g., 0.1 mol, 17.9 g) to the cold, stirred acid. A slurry may form.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.6 g) in deionized water (e.g., 30 mL).

-

Transfer the sodium nitrite solution to a dropping funnel. Add it dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the resulting yellow-orange solution in the ice bath for an additional 30 minutes. This is the cold diazonium salt solution, which should be used immediately in the next step.

Part B: Reduction and Isolation

-

In a separate large beaker or flask, dissolve tin(II) chloride dihydrate (e.g., 0.3 mol, 67.7 g) in concentrated hydrochloric acid (e.g., 140 mL). This may require gentle warming but must be cooled to below 10 °C before use.[5]

-

While stirring vigorously, add the cold diazonium salt solution from Part A slowly to the tin(II) chloride solution. A thick precipitate will form. Control the rate of addition to maintain the temperature below 10-15 °C.

-

Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold brine, followed by a cold non-polar solvent like heptane or an ether/heptane mixture to remove impurities.[5]

-

Dry the white to off-white solid product under vacuum to a constant weight.

Safety and Hazard Analysis

This synthesis involves several hazardous materials and conditions. A thorough risk assessment must be conducted prior to commencing any work.

-

Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated in a dry, solid state. The protocol is designed to keep the diazonium salt in a cold, aqueous solution and use it immediately, which is the standard and safe practice.

-

Sodium Nitrite: A strong oxidizer that can intensify fires.[16][17] It is acutely toxic if ingested and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (blue skin), headache, and dizziness.[14][15]

-

Acid Handling: Concentrated HCl is highly corrosive and releases irritating vapors. The reaction of sodium nitrite with strong acids generates toxic nitrogen oxide (NOx) gases.[14] All operations must be performed in an efficient fume hood.

Reagent Hazard Summary

| Reagent | GHS Pictograms | Key Hazards |

| Sodium Nitrite | окислювач, череп і кістки, небезпечно для довкілля | Oxidizer, Acutely Toxic (Oral), Eye Irritant, Hazardous to the Aquatic Environment.[17] |

| Conc. HCl | роз'їдаюча дія, знак оклику | Causes severe skin burns and eye damage, May cause respiratory irritation. |

| SnCl₂·2H₂O | роз'їдаюча дія, знак оклику | Harmful if swallowed, Causes serious eye damage. |

| Starting Aniline | знак оклику | Harmful if swallowed, Skin/Eye Irritant. |

Personal Protective Equipment (PPE)

-

Chemical splash goggles or a face shield.

-

Flame-retardant lab coat.

-

Acid-resistant gloves (e.g., butyl or nitrile).

-

Ensure an eyewash station and safety shower are immediately accessible.

Conclusion

This guide details a reliable and well-established protocol for the synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. The two-step diazotization-reduction sequence is efficient and scalable. The primary challenges lie in meticulous temperature control during the diazotization step to ensure the stability of the diazonium intermediate and in the safe handling of toxic and corrosive reagents. By adhering to the procedural and safety guidelines outlined, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

- Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303.

-

Sodium Nitrite - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]

-

The reduction on benzene diazonium chloride with SnCl_2 and HCI acid gives. Allen Institute. [Link]

-

Product Class 34: Arylhydrazines. Science of Synthesis. [Link]

- Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation.

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. [Link]

- Synthesis method of celecoxib.

-

Sodium nitrite MSDS. (2005). West Liberty University. [Link]

-

Does this reduction mechanism of an diazonium via stannic chloride sense? (2016). Chemistry Stack Exchange. [Link]

- Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2011). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Medicinal Chemistry, 7(6), 683-693.

- Britton, J., & Jamison, T. F. (2017). Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. European Journal of Organic Chemistry, 2017(48), 7179-7189.

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

-

ICSC 1120 - SODIUM NITRITE. International Labour Organization. [Link]

- Process for synthesizing 2,3-difluoroaniline.

- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane. (2001). ResearchGate. [Link]

-

Safety Data Sheet: sodium nitrite. Chemos GmbH & Co.KG. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

PHENYLHYDRAZINE. Organic Syntheses. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

- Synthetic method of phenylhydrazine hydrochloride.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. the reduction on benzene diazonium chloride with `SnCl_2 ` and `HCI` acid gives : [allen.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Fluoro-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 17. chemos.de [chemos.de]

An In-Depth Technical Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride: Properties, Applications, and Experimental Considerations

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, a key building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into its handling, reactivity, and utility in the synthesis of complex molecular architectures, particularly in the context of Fischer indole synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues to provide a robust framework for its practical application.

Introduction: Strategic Importance in Medicinal Chemistry

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in the pharmaceutical industry. Its unique trifluoromethyl and fluoro-substituted phenyl ring makes it a valuable precursor for the synthesis of novel heterocyclic compounds. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the fluorine atom can modulate electronic properties and provide a vector for further functionalization. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, facilitating its use in various reaction conditions.

This guide will delve into the known and extrapolated properties of this compound, provide a detailed examination of its most prominent application in the Fischer indole synthesis, and offer practical, step-by-step protocols for its handling and analysis.

Physicochemical Properties: A Data-Driven Profile

Precise experimental data for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is not widely available. However, by examining data from closely related analogues, we can establish a reliable profile for this compound.

| Property | Reported Value / Estimated Range | Source / Analogue Reference |

| CAS Number | 1092958-56-9 | Fujifilm Wako[1][2][3] |

| Molecular Formula | C₇H₇ClF₄N₂ | N/A |

| Molecular Weight | 230.59 g/mol | N/A |

| Appearance | White to off-white or pale yellow crystalline powder | [4] |

| Melting Point | Approx. 220 °C (with decomposition) | Analogue: 2-(Trifluoromethyl)phenylhydrazine hydrochloride[5] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol and methanol. | General solubility of phenylhydrazines[6][7] |

| pKa | Estimated range: 3-5 | General pKa of substituted phenylhydrazinium ions |

Note: The melting point and solubility data are based on the closely related analogue, 2-(Trifluoromethyl)phenylhydrazine hydrochloride. It is imperative for researchers to determine these properties experimentally for the specific compound of interest.

Spectral Characterization: The Molecular Fingerprint

While specific spectra for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride are not readily found in the literature, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The hydrazine protons (NH and NH₂) will appear as broad signals, and their chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show signals for the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR will be crucial for characterization. Two distinct signals are expected: one for the trifluoromethyl group (a singlet) and one for the fluorine atom on the phenyl ring (a multiplet due to coupling with neighboring protons).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine moiety.

-

C-F stretching: Strong, characteristic bands in the region of 1100-1350 cm⁻¹ for the trifluoromethyl group.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) may lead to fragmentation, providing structural information. Electrospray ionization (ESI) is likely to show the protonated molecule of the free base [C₇H₇F₄N₂ + H]⁺.

Chemical Reactivity and Key Applications

The reactivity of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is dominated by the nucleophilicity of the hydrazine moiety. Its primary application lies in the synthesis of indole derivatives via the Fischer indole synthesis.

The Fischer Indole Synthesis: A Gateway to Bioactive Molecules

The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[8][9][10][11] The reaction proceeds through the formation of a phenylhydrazone, followed by a[8][8]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

Caption: Generalized workflow of the Fischer indole synthesis.

The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring of the title compound can influence the rate and efficiency of the Fischer indole synthesis. These groups decrease the nucleophilicity of the hydrazine, which may necessitate more forcing reaction conditions for the initial hydrazone formation. However, they can also influence the regioselectivity of the cyclization step.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize conditions for their specific substrates and equipment.

Protocol for Liberation of the Free Hydrazine Base

For many synthetic applications, it is necessary to use the free base of the hydrazine rather than the hydrochloride salt.

Materials:

-

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride in a minimal amount of water.

-

Transfer the solution to a separatory funnel.

-

Slowly add 10% NaOH solution with gentle swirling until the solution is basic (test with pH paper).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free hydrazine base, which should be used immediately or stored under an inert atmosphere.[12]

General Protocol for Fischer Indole Synthesis

This protocol provides a starting point for the synthesis of an indole derivative using the title compound.

Materials:

-

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (free base or hydrochloride salt)

-

A suitable ketone or aldehyde

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

-

High-boiling solvent (e.g., toluene, xylene, or acetic acid)

-

Round-bottom flask with reflux condenser

-

Stir plate and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add the phenylhydrazine (1 equivalent) and the carbonyl compound (1-1.2 equivalents).

-

Add the chosen solvent.

-

Add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction mixture. This typically involves neutralization of the acid, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.[9][13]

Caption: A typical experimental workflow for the Fischer indole synthesis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can be performed using reverse-phase HPLC.

Chromatographic Conditions (Starting Point):

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Column Temperature: 25-30 °C.

Procedure:

-

Prepare a standard solution of the compound of known concentration in a suitable diluent (e.g., mobile phase).

-

Prepare the sample for analysis by dissolving it in the same diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the sample.

Safety, Handling, and Storage

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, like other hydrazine derivatives, should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (2025). (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

-

Ma, Y., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 163-170. Retrieved from [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2026). MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine. Retrieved from [Link]

-

Loba Chemie. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

- Google Patents. (n.d.). Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).

-

PubMed. (2004). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Retrieved from [Link]

-

Wikipedia. (2023). Phenylhydrazine. Retrieved from [Link]

-

International Journal of Chemico-Pharmaceutical Analysis. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

Sources

- 1. 1092958-56-9・(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride・(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. rndmate.com [rndmate.com]

- 3. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 4. 2-(Trifluoromethyl)phenylhydrazine hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 5. 2-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-34-4 [m.chemicalbook.com]

- 6. chemiis.com [chemiis.com]

- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. capotchem.com [capotchem.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Hydrochloride

This in-depth technical guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control.

While a publicly available, validated ¹H and ¹³C NMR dataset for this specific hydrochloride salt is not readily accessible, this guide will offer a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it will detail a rigorous experimental protocol designed to yield high-fidelity data, adhering to the principles of scientific integrity and aligning with the stringent requirements of a regulated environment, such as Good Manufacturing Practice (GMP).[1][2][3]

Introduction: The Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the field of drug discovery and development.[4][5] It provides definitive structural information, enabling the unambiguous identification of chemical entities, the characterization of impurities, and the assessment of molecular dynamics.[6][7][8] For a novel or specialized reagent like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, which serves as a critical building block in medicinal chemistry, a well-defined NMR profile is essential for ensuring material quality and consistency in synthetic processes.

This guide will bridge the current data gap by providing a predictive and methodological blueprint for the NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Spectral Characteristics

The chemical structure of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride presents a unique set of spectroscopic features due to the presence of magnetically active nuclei (¹H, ¹³C, and ¹⁹F) and their interactions.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a complex pattern due to the substitution on the benzene ring. The protons on the aromatic ring will exhibit splitting due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.

Key Predicted Features:

-

Aromatic Protons (Ar-H): Three distinct signals are anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

-

The proton ortho to the fluorine atom is expected to show a characteristic doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

The other two aromatic protons will also display splitting patterns consistent with their positions relative to each other and the fluorine atom.

-

-

Hydrazine Protons (-NH-NH₂): The protons of the hydrazine and the hydrochloride salt are expected to be exchangeable and may appear as broad signals. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In a non-aqueous solvent like DMSO-d₆, these protons may be observed as distinct, broad singlets. For the related phenylhydrazine hydrochloride in DMSO-d₆, signals have been reported around 10.4 ppm and 8.4 ppm.[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the six aromatic carbons and the trifluoromethyl carbon. The carbon signals will be split by coupling to the fluorine atom(s).

Key Predicted Features:

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 110-160 ppm).

-

The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF).

-

The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF).

-

The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (²JCCF).

-

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet with a large one-bond coupling constant (¹JCF). The chemical shift of the CF₃ group is influenced by the electronic nature of the aromatic ring.[10][11]

Experimental Protocol for Data Acquisition

The following protocol is designed to generate high-quality, reproducible NMR data suitable for structural confirmation and purity assessment. This protocol is grounded in principles that align with Good Manufacturing Practice (GMP) for analytical testing.[1][3][12][13]

Sample and Solvent Preparation

-

Sample Integrity: Use a well-characterized lot of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the hydrochloride salt, and its high boiling point minimizes evaporation. It also allows for the observation of exchangeable N-H protons.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | 3-4 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Data Interpretation and Structural Verification

A systematic approach is required to interpret the acquired spectra and confirm the identity and purity of the compound.

¹H NMR Spectrum Analysis

-

Chemical Shift Analysis: Correlate the observed chemical shifts with the predicted values for the aromatic and hydrazine protons.

-

Integration: The relative integrals of the aromatic proton signals should correspond to a 1:1:1 ratio.

-

Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) of the aromatic signals to determine the coupling relationships (J-values) between adjacent protons and between protons and the fluorine atom.

¹³C NMR Spectrum Analysis

-

Chemical Shift Assignment: Assign the carbon signals based on predicted chemical shifts and the effects of the fluorine and trifluoromethyl substituents.

-

C-F Coupling: Identify the carbon signals that are split by fluorine and measure the corresponding coupling constants. This is a key diagnostic for confirming the substitution pattern.

-

Purity Assessment: The absence of significant unassigned signals is an indication of high purity.

Visualization of Workflow and Structure

To aid in the understanding of the analytical process, the following diagrams are provided.

Caption: Experimental workflow for NMR data acquisition and analysis.

Caption: Chemical structure of the target compound.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined herein, researchers and analytical scientists can confidently obtain and interpret the necessary data to confirm the structure and purity of this important chemical entity. The adherence to systematic and well-documented procedures is paramount, particularly in a drug development setting where data integrity and reproducibility are essential.

References

-

PubChem . Phenylhydrazine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry . Supporting Information. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Capot Chemical . MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine. [Link]

-

Freire, E., et al. (2017). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

-

Idorsia Pharmaceuticals Ltd. (2025). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. European Pharmaceutical Review. [Link]

-

Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. [Link]

-

Technology Networks . (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. [Link]

-

ConnectSci . (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. [Link]

-

Qiu, F., & Norwood, D. L. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC International, 36(11), 522-531. [Link]

-

Do, N., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

European Medicines Agency . (2021). Guidance on good manufacturing practice and good distribution practice: Questions and answers. [Link]

-

Dalvit, C., & Vulpetti, A. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

U.S. Food and Drug Administration . (2025). Current Good Manufacturing Practice (CGMP) Regulations. [Link]

-

ResearchGate . (2025). (PDF) NMR Spectroscopy in Drug Design. [Link]

-

Ciupa, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

-

Pharma Focus Europe . (2024). How GMP Analytical Testing Prevents Drug Quality Issues. [Link]

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 119-127. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

- 1. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylhydrazine hydrochloride(59-88-1) 13C NMR [m.chemicalbook.com]

- 10. connectsci.au [connectsci.au]

- 11. dovepress.com [dovepress.com]

- 12. Guidance on good manufacturing practice and good distribution practice: Questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

- 13. fda.gov [fda.gov]

Mass spectrometry analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Mass Spectrometry Analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Hydrochloride

Foreword: The Analytical Imperative for Complex Pharmaceutical Intermediates

In the landscape of modern drug development, the purity and characterization of starting materials and intermediates are paramount. Compounds such as (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, bearing multiple reactive and functional moieties, are emblematic of the complex building blocks used to synthesize novel active pharmaceutical ingredients (APIs). Their structural integrity directly impacts the safety and efficacy of the final drug product. Consequently, the development of robust, specific, and validated analytical methods for their characterization is not merely a regulatory requirement but a scientific necessity.

This guide provides a comprehensive, field-proven framework for the mass spectrometry (MS) analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, from sample preparation to spectral interpretation. This document is designed for researchers, analytical scientists, and quality control professionals who require a deep and practical understanding of how to approach the analytical challenges posed by this and structurally related molecules.

Physicochemical Profile: Guiding the Analytical Strategy

A successful analytical method is built upon a foundational understanding of the analyte's chemical and physical properties. (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a salt, suggesting good solubility in polar solvents, while the aromatic structure provides a degree of hydrophobicity. The presence of a basic hydrazine group makes it an excellent candidate for positive ion mode mass spectrometry.

| Property | Value | Rationale for MS Analysis |

| Chemical Formula | C₇H₇F₃N₂ · HCl | Defines the elemental composition for accurate mass determination. |

| Molecular Weight (as HCl salt) | 212.60 g/mol [1] | The observed mass will correspond to the free base after dissolution and ionization. |

| Molecular Weight (Free Base) | 176.14 g/mol [2] | This is the target mass for the precursor ion [M+H]⁺ in positive mode MS. |

| Key Functional Groups | Hydrazine (-NHNH₂), Phenyl Ring, Fluorine, Trifluoromethyl (-CF₃) | The basic hydrazine is the primary site for protonation. The CF₃ and F groups are strong electron-withdrawing groups influencing fragmentation. |

| Expected Polarity | Moderately Polar | Influences the choice of chromatographic conditions (e.g., reversed-phase LC) and ionization technique. |

Foundational Step: A Self-Validating Sample Preparation Protocol

The quality of mass spectrometry data is inextricably linked to the quality of the sample introduced into the instrument. A robust sample preparation protocol aims to achieve complete dissolution, minimize matrix effects, and ensure analyte stability, thereby enhancing sensitivity and reproducibility.[3]

Expert Rationale: The hydrochloride salt form necessitates careful solvent selection. While soluble in water, using a purely aqueous solution can lead to poor chromatographic peak shape on reversed-phase columns. A hydro-organic mixture is ideal. The use of glass or polypropylene vials is critical to prevent leaching of plasticizers from standard polystyrene vials when organic solvents are present.[4]

Step-by-Step Protocol for Sample Preparation

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride.

-

Transfer the solid to a 10 mL Class A volumetric flask.

-

Add approximately 5 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Vortex or sonicate for 2-3 minutes to ensure complete dissolution.

-

Bring the flask to volume with the 50:50 acetonitrile/water mixture and mix thoroughly.

-

-

Working Solution Preparation (~10 µg/mL):

-

Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to volume with the same 50:50 acetonitrile/water solvent. This concentration is a typical starting point for modern LC-MS systems.[5]

-

-

Final Sample Preparation for Injection:

-

Transfer the working solution into a 2 mL glass or certified polypropylene autosampler vial with a PTFE septum screw cap.[4]

-

If any particulate matter is observed, filter the solution through a 0.22 µm PTFE syringe filter prior to placing it in the vial. This prevents clogging of the LC system and MS source.[5]

-

LC-MS/MS Method Development: Ionization and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis, providing separation, identification, and quantification in a single run.[6]

Chromatographic Separation: Resolving the Analyte

A reversed-phase high-performance liquid chromatography (HPLC) system is well-suited for this moderately polar compound.

-

Column: C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Causality: The use of formic acid as a mobile phase modifier serves a dual purpose: it improves chromatographic peak shape and provides a source of protons to facilitate efficient ionization in positive ion mode.

Ionization Source Selection: ESI vs. APCI

-

Electrospray Ionization (ESI): This is the preferred method. The hydrazine moiety is readily protonated in the acidic mobile phase, making it ideal for ESI, which relies on the formation of ions in solution prior to desolvation.[7][8]

-

Atmospheric Pressure Chemical Ionization (APCI): While ESI is superior here, APCI could serve as a viable alternative. APCI is suitable for thermally stable, less polar compounds and ionizes analytes in the gas phase.[9][10] It may be useful if matrix effects suppress the ESI signal.

Optimized ESI-MS/MS Parameters (Theoretical)

The following parameters are proposed as a robust starting point for method development on a typical triple quadrupole or Q-TOF mass spectrometer.

| Parameter | Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic hydrazine group is readily protonated ([M+H]⁺). |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion formation. |

| Source Temperature | 150 °C | Facilitates desolvation without causing thermal degradation. |

| Desolvation Gas (N₂) Flow | 800 L/hr | Aids in solvent evaporation from the charged droplets. |

| Desolvation Temperature | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |

| Precursor Ion (MS1) | m/z 177.06 | Corresponds to the [M+H]⁺ of the free base (C₇H₇F₃N₂). |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | 15-30 eV (Optimized) | Energy required to induce characteristic fragmentation. This must be optimized experimentally. |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for analysis of the target compound.

Decoding the Spectrum: Proposed Fragmentation Pathway

The true power of tandem mass spectrometry lies in the structural information gleaned from fragmentation patterns.[11][12] For (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, the protonated molecular ion ([M+H]⁺ at m/z 177.06) is expected to be the precursor. Collision-induced dissociation (CID) will likely induce cleavage at the weakest bonds and produce stable fragment ions.

Expert Rationale: The most probable initial fragmentation event is the homolytic cleavage of the weakest bond, the N-N bond, a common pathway for hydrazine derivatives. Subsequent fragmentation would involve losses of small neutral molecules like ammonia (NH₃) or rearrangements involving the highly electronegative fluorine and trifluoromethyl groups. Loss of the entire CF₃ radical is also a plausible pathway for trifluoromethyl-substituted aromatic compounds.[13]

Key Predicted Fragment Ions:

| m/z (Proposed) | Proposed Structure / Loss | Mechanistic Rationale |

| 177.06 | [M+H]⁺ (Precursor Ion) | Protonated parent molecule. |

| 160.03 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated hydrazine moiety. |

| 146.04 | [C₇H₄F₃]⁺ | Loss of the hydrazine group (·N₂H₃) followed by radical stabilization. This corresponds to the trifluoromethylbenzene radical cation.[13] |

| 127.03 | [C₆H₄F]⁺ | Subsequent loss of HF from the m/z 146 fragment. |

| 95.01 | [C₆H₄F - CF₂]⁺ | Loss of difluorocarbene from the fluorophenyl ring, a less common but possible rearrangement. |

Fragmentation Pathway Diagram

Caption: Proposed fragmentation of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.

Trustworthiness Through Validation: A Quantitative Framework

For use in a regulated environment, such as for impurity quantification, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[14] This process ensures the method is reliable, reproducible, and fit for its intended purpose.[15]

Expert Rationale: Validation demonstrates the method's performance characteristics. Linearity shows the response is proportional to concentration. LOD and LOQ define the sensitivity limits. Accuracy (recovery) and precision (repeatability) prove the results are reliable.[16] The data below are illustrative of typical acceptance criteria for a validated impurity method.

Illustrative Method Validation Summary

| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |

| Specificity | No interference at the retention time of the analyte. | Pass |

| Linearity (Range: 0.1 - 5 µg/mL) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.04 µg/mL[14] |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.13 µg/mL[14] |

| Accuracy (Recovery) | 80 - 120% recovery at three concentration levels. | 98.5 - 103.2% |

| Precision (Repeatability, n=6) | Relative Standard Deviation (RSD) ≤ 15% at LOQ | 8.5% RSD |

| Precision (Intermediate, n=6) | Relative Standard Deviation (RSD) ≤ 15% | 9.2% RSD |

Conclusion

The mass spectrometric analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is readily achievable with a well-designed LC-MS/MS method. Success hinges on a systematic approach that begins with an understanding of the analyte's physicochemical properties, leading to a logical sample preparation scheme and informed selection of chromatographic and mass spectrometric conditions. The combination of a reversed-phase LC separation with positive mode Electrospray Ionization provides the specificity and sensitivity required for both identification and quantification. The proposed fragmentation pathway, initiated by the cleavage of the N-N bond, offers a reliable basis for structural confirmation via tandem MS. Finally, rigorous method validation ensures that the data generated are accurate, precise, and trustworthy, meeting the stringent demands of the pharmaceutical industry.

References

-

Van de Steene, J., & Lambert, W. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1883), 4417-4437. [Link]

-

Shi, Y., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63097. [Link]

-

Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)phenylhydrazine Hydrochloride. PubChem Compound Database. [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation Associates, Inc. [Link]

-

Bebawy, L. (2003). Validation of Impurity Methods, Part II. Pharmaceutical Technology, 27(8), 50-62. [Link]

-

Jackson, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

-

Shi, Y., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. ResearchGate. [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

Lee, C., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 26(10), 1785-1792. [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Magda, B., et al. (2017). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 553-560. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluorophenylhydrazine hydrochloride. PubChem Compound Database. [Link]

-

Rao, P., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

-

Mechref, Y. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(3), 167-180. [Link]

-

Chahrour, O., et al. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 145, 84-90. [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX Media Group. [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

-

Mechref, Y. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]

-

Yarra, R., et al. (2015). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 20(9), 16083-16099. [Link]

-

Dzidic, I., et al. (1975). Atmospheric pressure ionization (API) mass spectrometry. Formation of phenoxide ions from chlorinated aromatic compounds. Analytical Chemistry, 47(8), 1308-1312. [Link]

-

National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). [Link]

-

NIST. (n.d.). Phenyl trifluoromethyl ether. NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. [Link]

-

Chemistry For Everyone. (2023, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. [Link]

-

Takayama, M., et al. (1996). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 31(9), 989-996. [Link]

-

Capot Chemical. (n.d.). MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Liu, Y., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21615-21625. [Link]

-

MassBank. (2008). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. [Link]

-

El-Subbagh, H., et al. (2018). Mass fragmentation pattern of 26. The presence of a free amino group in... ResearchGate. [Link]

-

Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 365-34-4 Cas No. | 2-(Trifluoromethyl)phenylhydrazine | Matrix Scientific [matrixscientific.com]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 16. resolian.com [resolian.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Hydrochloride

This technical guide provides a detailed analysis and interpretation of the Infrared (IR) spectrum of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of complex organic molecules. Our approach is grounded in first principles of vibrational spectroscopy, drawing upon extensive literature and spectral data of analogous compounds to build a comprehensive understanding of the subject molecule's spectral features.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The presence of multiple functional groups—a substituted aromatic ring, a fluorine atom, a trifluoromethyl group, and a hydrazine hydrochloride moiety—results in a complex and informative infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present, deduce structural information, and confirm the identity and purity of a synthesized compound.

The hydrochloride salt form is particularly relevant in pharmaceutical development, as it often enhances the solubility and stability of drug candidates. The formation of the hydrazinium ion (-NH-NH3+) significantly influences the vibrational frequencies of the N-H bonds, providing a distinct spectral signature that will be a key focus of this guide.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following section details a robust, field-proven methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid sample like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Sample Preparation: The KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet technique is a widely accepted method that typically yields high-resolution spectra.

Protocol:

-

Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dried in an oven at 110°C for at least 2-4 hours and stored in a desiccator. This is critical to minimize the broad O-H absorption band from water, which can obscure important spectral features.

-

Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture gently but thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is essential to reduce scattering of the infrared radiation.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Instrumental Parameters

-

Spectrometer: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Spectral Interpretation and Discussion

The infrared spectrum of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The High-Frequency Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of N-H and C-H bonds.

-

N-H Stretching Vibrations (Hydrazinium Ion): The protonation of the hydrazine moiety to form the hydrazinium ion (-NH-NH3+) results in a broad, strong absorption envelope, typically observed between 3200 and 2800 cm⁻¹. This broadness is a consequence of extensive hydrogen bonding in the solid state. Within this envelope, multiple bands corresponding to the symmetric and asymmetric stretching modes of the -NH and -NH3+ groups can often be resolved. For primary amine salts, this envelope is a characteristic feature.[1]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as sharp, medium-intensity bands in the 3100 - 3000 cm⁻¹ region.[2][3] The presence of these absorptions at frequencies above 3000 cm⁻¹ is a reliable indicator of aromatic C-H bonds.[3]

The Fingerprint Region (2000 - 400 cm⁻¹)

This region contains a wealth of structural information arising from bending vibrations and stretching vibrations of heavier atoms.

-

Aromatic C=C Stretching: The skeletal vibrations of the aromatic ring typically give rise to a series of sharp bands of variable intensity in the 1600 - 1450 cm⁻¹ range.[2][3] For substituted benzenes, characteristic absorptions are expected near 1600, 1580, 1500, and 1450 cm⁻¹.[2]

-

N-H Bending Vibrations: The bending vibrations of the -NH and -NH3+ groups are expected in the 1625 - 1500 cm⁻¹ region. The asymmetric and symmetric bending modes of the NH3+ group in primary amine salts generally appear between 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively.[1] These bands can sometimes overlap with the aromatic C=C stretching vibrations.

-

C-F and C-CF3 Vibrations: The vibrations involving the fluorine substituents are particularly informative.

-

C-F Stretching (Aryl Fluoride): A strong absorption band due to the C-F stretching vibration is expected in the 1300 - 1200 cm⁻¹ range. The exact position is influenced by the electronic environment.

-

Trifluoromethyl (CF3) Group Vibrations: The CF3 group gives rise to very strong and characteristic absorption bands. The asymmetric C-F stretching mode typically appears as a very strong band in the 1350 - 1120 cm⁻¹ region, while the symmetric stretching mode is found near 1150 cm⁻¹.[4] These absorptions are often some of the most intense in the spectrum.

-

-

Aromatic C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur in the 900 - 675 cm⁻¹ region.[3] The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected.

Tabulated Summary of Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretching (Hydrazinium) | 3200 - 2800 | Strong, Broad | A broad envelope due to hydrogen bonding, characteristic of amine salts.[1] |

| Aromatic C-H Stretching | 3100 - 3000 | Medium, Sharp | Confirms the presence of the aromatic ring.[2][3] |

| N-H Bending (Asymmetric) | 1625 - 1560 | Medium | Bending vibration of the NH3+ group.[1] May overlap with C=C stretching. |

| Aromatic C=C Stretching | 1600 - 1450 | Medium to Weak | A series of sharp bands characteristic of the benzene ring skeletal vibrations.[2][3] |

| N-H Bending (Symmetric) | 1550 - 1500 | Medium | Bending vibration of the NH3+ group.[1] |

| C-F Stretching (Asymmetric, CF3) | 1350 - 1120 | Very Strong | A very intense and characteristic absorption for the trifluoromethyl group.[4] |

| C-F Stretching (Aryl) | 1300 - 1200 | Strong | Stretching of the bond between the fluorine atom and the aromatic ring. |

| C-F Stretching (Symmetric, CF3) | ~1150 | Strong | Another strong absorption characteristic of the trifluoromethyl group.[4] |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can confirm the 1,2,4-trisubstitution pattern of the aromatic ring.[3] |

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for FT-IR analysis and the chemical structure of the target molecule.

Caption: Experimental Workflow for FT-IR Analysis

Caption: Structure of the title compound

Conclusion

The infrared spectrum of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is rich with information that allows for its unambiguous identification and structural confirmation. The key spectral features to note are the broad N-H stretching envelope characteristic of the hydrazinium ion, the sharp aromatic C-H stretches above 3000 cm⁻¹, the very strong C-F stretching vibrations of the trifluoromethyl group, and the strong C-F stretch of the aryl fluoride. By carefully analyzing these regions and comparing them with established literature values for similar functional groups, researchers can confidently characterize this and related molecules, ensuring the integrity of their chemical entities throughout the drug discovery and development process.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-5. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 17(29), 19400-19410. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Canadian Science Publishing. (1958). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 36(5), 785-791. Retrieved from [Link]

-

American Chemical Society. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(2), 833-839. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2026). MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine. Retrieved from [Link]

-

MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 7(12), 369. Retrieved from [Link]

-

Springer Nature. (2021). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 12(1), 6435. Retrieved from [Link]

-

Market Publishers. (n.d.). [2,5-Bis(trifluoromethyl)phenyl]hydrazine hydrochloride Chemical Report & Database. Retrieved from [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Crucial Role of Solubility in Pharmaceutical Research

In the intricate process of drug discovery and development, understanding the fundamental physicochemical properties of a candidate molecule is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, a compound of interest in medicinal chemistry. While specific, comprehensive solubility data for this molecule in a wide array of organic solvents is not extensively published, this document serves as a robust framework for researchers. It combines theoretical principles with practical, field-proven methodologies to empower scientists to determine and understand the solubility profile of this and similar compounds, ensuring a solid foundation for subsequent stages of drug development.

Deconstructing the Molecule: Predicting Solubility Behavior

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a substituted aromatic hydrazine salt. Its structure, featuring a fluorinated and trifluoromethylated phenyl ring coupled with a hydrazine hydrochloride moiety, offers clues to its potential solubility characteristics.

-

The Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form. This suggests a higher affinity for polar solvents capable of solvating the ionic species.

-

The Aromatic Ring: The phenyl ring, while substituted, contributes a degree of lipophilicity to the molecule.

-

Fluorine and Trifluoromethyl Substituents: These electron-withdrawing groups influence the electronic distribution of the aromatic ring and can participate in specific interactions, such as hydrogen bonding with appropriate solvents.

Based on the principle of "like dissolves like," we can hypothesize the following general solubility trends:

-

High Solubility: Expected in polar protic solvents like lower alcohols (methanol, ethanol) and water, which can effectively solvate both the ionic hydrochloride and the polar functional groups. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is also likely to be an excellent solvent for this compound.[1]

-

Moderate to Low Solubility: Expected in polar aprotic solvents of moderate polarity, such as ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran).

-

Poor Solubility: Expected in nonpolar solvents like alkanes (hexane) and aromatic hydrocarbons (toluene), which cannot effectively solvate the ionic hydrochloride portion of the molecule.

A Cornerstone of Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[2][3] This thermodynamic solubility measurement ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for determining the equilibrium solubility of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride in a selection of organic solvents.

Materials and Equipment:

-

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, acetonitrile, dichloromethane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical technique for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Vials: Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Addition of Excess Solute: Weigh and add an excess amount of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Presenting the Data: A Clear and Concise Summary

For comparative analysis, the determined solubility data should be presented in a clear and organized table.

| Organic Solvent | Solvent Class | Solubility (mg/mL) at 25 °C |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] |

| Ethyl Acetate | Moderately Polar | [Experimental Value] |

| Tetrahydrofuran (THF) | Moderately Polar | [Experimental Value] |

| Dichloromethane | Halogenated | [Experimental Value] |

| Toluene | Nonpolar Aromatic | [Experimental Value] |

| Hexane | Nonpolar Aliphatic | [Experimental Value] |

Safety and Handling: A Prudent Approach

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: Empowering Informed Decisions in Drug Development